5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound known for its multifaceted applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzenesulfonamide group and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the initial formation of the quinoline backbone, followed by selective functionalization of the molecule to introduce the fluoro and methoxy substituents. The final step often involves the sulfonamide linkage formation under specific conditions like the presence of sulfonyl chlorides and a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may utilize automated synthesis reactors to control reaction parameters precisely. Techniques like high-performance liquid chromatography (HPLC) are often employed to purify the final product, ensuring its high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the tetrahydroquinoline moiety.
Reduction: : Certain functional groups, such as the ketone, can be reduced to alcohols.
Substitution: : The fluoro and methoxy groups can participate in substitution reactions, often influenced by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: : Reagents such as KMnO4 or H2O2.
Reduction: : Metal hydrides like LiAlH4 or NaBH4.
Substitution: : Halogenating agents, acids, or bases.
Major Products Formed
Oxidation: : Oxidized quinoline derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Varied derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Used as a building block in complex organic synthesis and for the development of novel materials.
Biology
Investigated for its potential interactions with biological macromolecules, particularly in the field of medicinal chemistry.
Medicine
Explored for its potential therapeutic effects, particularly in cancer research due to its unique molecular interactions.
Industry
Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The compound interacts with cellular targets via multiple pathways. Its quinoline moiety can intercalate with DNA, while the sulfonamide group interacts with enzymes or receptors. This multifaceted mechanism makes it a potent candidate for drug development.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-2-methoxybenzenesulfonamide
N-(4-oxo-2,4,5,6-tetrahydroquinoline-8-yl)benzenesulfonamide
Compared to these compounds, 5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exhibits unique fluorine substitution which enhances its biological activity and chemical stability.
And there you have it! Anything else you'd like to know?
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-25-15-4-3-13(19)10-16(15)26(23,24)20-14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGHZFJUNOTVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.